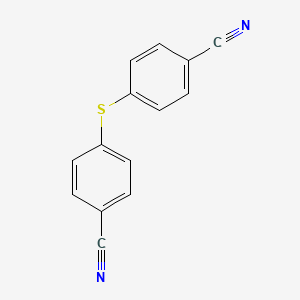

Benzonitrile, 4,4'-thiobis-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

46836-99-1 |

|---|---|

Molecular Formula |

C14H8N2S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

4-(4-cyanophenyl)sulfanylbenzonitrile |

InChI |

InChI=1S/C14H8N2S/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H |

InChI Key |

AQNOYHFCRNPFGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Elucidation of Benzonitrile, 4,4 Thiobis Structure and Conformation

Advanced Spectroscopic Characterization Techniques for Benzonitrile (B105546), 4,4'-thiobis-

A combination of Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy provides a comprehensive characterization of Benzonitrile, 4,4'-thiobis-. These methods probe the nuclear and vibrational energy levels of the molecule, respectively, yielding precise information about its electronic environment, functional groups, and conformational properties.

NMR spectroscopy is an indispensable tool for elucidating the structure of Benzonitrile, 4,4'-thiobis- in both solution and solid states. It provides atom-specific information by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

In solution, the rapid tumbling of molecules averages out anisotropic interactions, resulting in high-resolution spectra that reveal the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum of Benzonitrile, 4,4'-thiobis- is expected to be relatively simple due to the molecule's C₂ᵥ symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons ortho and meta to the thioether linkage are also equivalent. This results in an AA'BB' spin system, which often appears as two distinct doublets. Experimental data recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer confirms this structure, showing two doublets in the aromatic region. The protons ortho to the nitrile group (and meta to the sulfur atom) appear downfield compared to the protons ortho to the sulfur atom (and meta to the nitrile group) due to the electron-withdrawing nature of the cyano group.

¹³C NMR: The carbon-13 NMR spectrum provides further evidence of the molecule's symmetry. Four distinct signals are anticipated for the aromatic carbons, in addition to the signal for the nitrile carbon. The carbon atoms directly bonded to the sulfur (C-S) and the nitrile group (C-CN), along with the two chemically distinct protonated carbons (CH), and the nitrile carbon itself (C≡N) would each produce a unique resonance. Based on data from similar substituted benzonitriles, the chemical shifts can be predicted. The carbon attached to the electron-withdrawing nitrile group would be significantly deshielded, while the carbon attached to the sulfur atom would also show a distinct chemical shift.

Interactive Table: Solution-State NMR Data for Benzonitrile, 4,4'-thiobis-

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of materials in their solid form. Unlike in solution, molecules in the solid state are in fixed orientations. This allows for the measurement of anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution.

For Benzonitrile, 4,4'-thiobis-, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Analyze Packing and Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C. Information about the proximity of different atoms, both intra- and intermolecularly, can be derived from dipolar coupling measurements, shedding light on how the molecules are arranged in the crystal lattice.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are complementary and are particularly effective for identifying functional groups and studying molecular symmetry and conformation.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For a molecule like Benzonitrile, 4,4'-thiobis-, specific functional groups give rise to characteristic absorption bands.

Key expected IR absorptions include:

C≡N Stretch: The nitrile group has a very strong and sharp absorption band. For aromatic nitriles, this band typically appears in the 2240–2220 cm⁻¹ region. spectroscopyonline.com Its intensity makes it a clear diagnostic peak.

Aromatic C-H Stretch: These absorptions occur above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) rings typically appear as a series of bands in the 1600–1450 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the 700-600 cm⁻¹ range.

Aromatic C-H Bending (Out-of-Plane): The pattern of these strong bands in the 900–675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected between 860 and 800 cm⁻¹.

Interactive Table: Predicted Infrared (IR) Absorption Bands for Benzonitrile, 4,4'-thiobis-

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A change in molecular polarizability during a vibration is required for a mode to be Raman active. It is often used to study vibrations that are weak or absent in the IR spectrum.

For Benzonitrile, 4,4'-thiobis-, key expected Raman signals include:

C≡N Stretch: This vibration is also strong in the Raman spectrum, appearing in the same region as in the IR (2240–2220 cm⁻¹). Its high intensity and characteristic position make it an excellent marker.

Symmetric Ring Breathing Mode: The symmetric vibration of the benzene ring, often weak in the IR, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹.

C-S-C Symmetric Stretch: The symmetric stretch of the thioether linkage is expected to be more prominent in the Raman spectrum than in the IR spectrum.

Aromatic Ring Vibrations: The aromatic ring stretches (1600-1450 cm⁻¹) are also clearly visible.

Because Benzonitrile, 4,4'-thiobis- possesses a center of inversion in certain conformations, the rule of mutual exclusion could apply, meaning that vibrations that are IR active would be Raman inactive, and vice versa. However, the likely C₂ᵥ symmetry of the molecule means that many vibrations will be active in both spectra. The relative intensities of these bands in IR versus Raman spectra provide significant structural information. For example, the symmetric vibrations of the non-polar C-S-C and C≡N bonds are expected to produce stronger signals in Raman than in IR.

Interactive Table: Predicted Raman Shifts for Benzonitrile, 4,4'-thiobis-

Crystallographic Analysis of Benzonitrile, 4,4'-thiobis-

Single Crystal X-ray Diffraction of Benzonitrile, 4,4'-thiobis- and its Adducts

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates of a molecule, yielding critical information on bond lengths, bond angles, and intermolecular interactions. A comprehensive search of crystallographic databases and scientific journals did not yield any reports on the single crystal structure of Benzonitrile, 4,4'-thiobis- or any of its adducts. Consequently, crucial data such as unit cell parameters, space group, and the specific geometry of the thioether linkage and benzonitrile rings in the solid state are not known.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct physical properties, which is of high importance in materials science and pharmaceuticals. The search for PXRD data for Benzonitrile, 4,4'-thiobis- was equally unfruitful. As a result, there is no available information regarding its characteristic diffraction patterns, potential polymorphs, or phase behavior under different conditions.

While crystallographic data exists for structurally related compounds, such as the disulfide analogue, bis(4-cyanophenyl) disulfide, and the sulfonyl analogue, 4,4'-sulfonylbis(benzonitrile), this information cannot be directly extrapolated to describe the crystal structure of Benzonitrile, 4,4'-thiobis-. The nature of the sulfur linkage—thioether versus disulfide or sulfone—would significantly influence the molecule's conformation and how it packs in the solid state.

The lack of available crystallographic data for Benzonitrile, 4,4'-thiobis- highlights an area for future research. The synthesis of suitable single crystals and subsequent SC-XRD analysis, along with a thorough PXRD study, would be necessary to provide the foundational structural information required for a complete understanding of this compound.

Reaction Mechanisms and Reactivity of Benzonitrile, 4,4 Thiobis

Mechanistic Investigations of Nitrile Group Reactivity in Benzonitrile (B105546), 4,4'-thiobis-

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic. wikipedia.org This electrophilicity is the basis for a wide range of transformations. The presence of the thioether bridge, which can donate electron density to the aromatic rings through resonance, may modulate the reactivity of the nitrile groups compared to unsubstituted benzonitrile.

The electrophilic carbon atom of the nitrile group in Benzonitrile, 4,4'-thiobis- is susceptible to attack by various nucleophiles. These reactions typically proceed via an initial addition across the triple bond to form an imine or enamine-like intermediate, which can then be hydrolyzed or further reduced.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. In acid-catalyzed hydrolysis, the nitrogen atom is first protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. wikipedia.org This leads to the formation of an imidic acid intermediate, which tautomerizes to an amide. Subsequent hydrolysis of the amide yields a carboxylic acid. The complete hydrolysis of both nitrile groups in Benzonitrile, 4,4'-thiobis- results in the formation of 4,4'-thiodibenzoic acid. The reaction mechanism can be influenced by the concentration of the acid, with the rate-determining step potentially shifting from the protonation of the nitrile to the nucleophilic attack by water or HSO₄⁻ as the acid concentration changes. researchgate.net

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. epa.govresearchgate.net The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine salt, which is then further reduced to the amine. wikipedia.org This transformation would convert Benzonitrile, 4,4'-thiobis- into 4,4'-thiobis(benzylamine). Milder reducing agents can also be employed for different outcomes. wikipedia.org

Organometallic Addition: Reagents such as Grignard and organolithium compounds can add to the nitrile groups. The nucleophilic carbon of the organometallic reagent attacks the nitrile carbon, and subsequent hydrolysis of the resulting iminium intermediate yields a ketone. wikipedia.org This provides a pathway to synthesize bis-ketone derivatives from Benzonitrile, 4,4'-thiobis-.

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | Amide | Carboxylic Acid (4,4'-thiodibenzoic acid) |

| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Δ | Amide | Carboxylate Salt |

| Reduction | 1) LiAlH₄, Ether; 2) H₃O⁺ | Imine Salt | Primary Amine (4,4'-thiobis(benzylamine)) |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Imine | Primary Amine (4,4'-thiobis(benzylamine)) |

| Grignard Reaction | 1) R-MgBr, Ether; 2) H₃O⁺ | Iminium Salt | Ketone |

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component (a dipolarophile) in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. researchgate.net This class of reactions, often referred to as Huisgen cycloadditions, provides a powerful method for the synthesis of five-membered heterocycles. libretexts.orgmasterorganicchemistry.com

In the context of Benzonitrile, 4,4'-thiobis-, each nitrile group can react with a 1,3-dipole. For instance, reaction with an organic azide (B81097) (R-N₃) would proceed via a concerted [3+2] cycloaddition mechanism to yield a tetrazole ring. The reaction of Benzonitrile, 4,4'-thiobis- with two equivalents of an azide would result in the formation of a bis-tetrazole derivative, linking the two phenyl rings through a central thioether and framing them with two peripheral tetrazole rings. Similarly, reaction with nitrile oxides (R-CNO) can produce isoxazoles. libretexts.org The regioselectivity and rate of these reactions are governed by the frontier molecular orbitals (HOMO-LUMO) of the 1,3-dipole and the nitrile dipolarophile. researchgate.net

Reactivity Profile of the Thioether Bridge in Benzonitrile, 4,4'-thiobis-

The thioether sulfur atom, with its lone pairs of electrons, is a key reactive center in the molecule. It is susceptible to oxidation and can act as a coordination site for metal ions.

Thioethers are readily oxidized to form sulfoxides and subsequently sulfones. youtube.com This is one of the most characteristic reactions of the thioether bridge in Benzonitrile, 4,4'-thiobis-. The oxidation involves a nucleophilic attack of the sulfur atom on the oxidant. masterorganicchemistry.com

Oxidation to Sulfoxide (B87167) and Sulfone: Common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄) can be used. The first oxidation step converts the thioether to a sulfoxide, 4,4'-sulfinylbis(benzonitrile). This introduces a chiral center at the sulfur atom. Further oxidation under more forcing conditions or with a stronger oxidant yields the corresponding sulfone, 4,4'-sulfonylbis(benzonitrile). evitachem.com The sulfone is a known compound, often prepared via this oxidation route or through alternative syntheses. The conversion from a flexible, bent thioether to a more rigid, polar sulfone significantly alters the molecule's geometry and electronic properties.

Reduction: The reduction of a thioether is not a common transformation. However, the reverse reaction, the reduction of the sulfone back to the thioether, is chemically challenging. The C-S bonds in the thioether can be cleaved under certain reductive conditions, but selective reduction of the sulfur atom itself without bond cleavage is not typical.

| Oxidation State | Compound Name | Typical Reagents | Reaction Conditions |

|---|---|---|---|

| Thioether (-2) | Benzonitrile, 4,4'-thiobis- | - | Starting Material |

| Sulfoxide (0) | 4,4'-Sulfinylbis(benzonitrile) | H₂O₂, Acetic Acid | Room Temperature |

| Sulfone (+2) | 4,4'-Sulfonylbis(benzonitrile) | KMnO₄ or excess H₂O₂ | Heating |

Benonitrile, 4,4'-thiobis- possesses multiple potential coordination sites: the nitrogen atoms of the two nitrile groups and the sulfur atom of the thioether bridge. This allows it to function as a ligand in coordination chemistry, particularly in the formation of coordination polymers.

The molecule typically acts as a bridging ligand, connecting two or more metal centers. The coordination primarily occurs through the lone pairs on the nitrogen atoms of the terminal nitrile groups. The bent geometry of the molecule, resulting from the C-S-C bond angle of the thioether bridge, makes it a versatile building block for various network topologies. Depending on the coordination geometry of the metal ion, it can facilitate the formation of 1D chains, 2D sheets, or complex 3D metal-organic frameworks (MOFs).

Coordination involving the thioether sulfur is also possible, particularly with soft metal ions that have a high affinity for sulfur. However, the nitrile groups are generally stronger coordination sites in this system. Ligand exchange processes would involve the displacement of weakly bound solvent molecules from a metal coordination sphere by the nitrile groups of Benzonitrile, 4,4'-thiobis-.

Directed Functionalization and Transformation of Benzonitrile, 4,4'-thiobis-

The existing functional groups on the molecule can be used to direct further chemical modifications or can themselves be transformed to create new materials.

Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, or sulfonation. wikipedia.org The regiochemical outcome of such reactions is complex due to the competing directing effects of the two substituents. The thioether group is an ortho, para-director and an activating group, while the nitrile group is a meta-director and a deactivating group. Therefore, substitution is most likely to occur at the positions ortho to the activating thioether group (and meta to the deactivating nitrile group).

Polymer Synthesis: Benzonitrile, 4,4'-thiobis- can serve as a monomer for the synthesis of advanced polymers.

Transformation to other monomers: As mentioned, hydrolysis converts the molecule to 4,4'-thiodibenzoic acid, which is a monomer used in the synthesis of polyesters and polyamides.

Cyclotrimerization: The nitrile groups can undergo metal-catalyzed cyclotrimerization to form 1,3,5-triazine (B166579) rings. epa.gov When applied to a difunctional molecule like Benzonitrile, 4,4'-thiobis-, this reaction can lead to the formation of a highly cross-linked, thermally stable polymer network. This process creates a robust material where the original aromatic units are linked by triazine heterocycles. This is a powerful method for creating porous organic polymers or thermosetting resins.

Computational and Theoretical Insights into Benzonitrile, 4,4 Thiobis Chemistry

Quantum Chemical Calculations on Benzonitrile (B105546), 4,4'-thiobis-

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the gas phase or in solution. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium to large-sized molecules like Benzonitrile, 4,4'-thiobis-. DFT calculations can elucidate key aspects of its electronic structure and predict spectroscopic signatures.

Electronic Structure: DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are effective for optimizing the molecular geometry and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For Benzonitrile, 4,4'-thiobis-, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl rings, while the LUMO would likely be distributed over the electron-withdrawing cyano groups and the aromatic system.

Another important electronic property is the Molecular Electrostatic Potential (MEP) surface, which helps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In Benzonitrile, 4,4'-thiobis-, negative potential (red and yellow areas) would be expected around the nitrogen atoms of the cyano groups, indicating susceptibility to electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential (blue areas).

Spectroscopic Properties: DFT is also a reliable tool for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. For instance, the characteristic C≡N stretching frequency in benzonitrile derivatives is typically observed around 2220-2240 cm⁻¹.

| Property | Predicted Value / Description | Method Example |

| HOMO-LUMO Energy Gap (ΔE) | ~4-5 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | Moderate, due to C₂ᵥ symmetry | B3LYP/6-311++G(d,p) |

| C≡N Vibrational Stretch | ~2230 cm⁻¹ | B3LYP/6-311++G(d,p) |

| C-S-C Vibrational Bend | Low frequency region | B3LYP/6-311++G(d,p) |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate data for molecular geometries and energies.

| Parameter | Predicted Value | Method Example |

| C-S Bond Length | ~1.77 Å | MP2/aug-cc-pVTZ |

| C-S-C Bond Angle | ~103-105° | MP2/aug-cc-pVTZ |

| C≡N Bond Length | ~1.16 Å | MP2/aug-cc-pVTZ |

| Phenyl Ring C-C Bond Length | ~1.39-1.40 Å | MP2/aug-cc-pVTZ |

Molecular Dynamics Simulations of Benzonitrile, 4,4'-thiobis- Systems

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system, including its conformational changes and interactions with its environment.

Benzonitrile, 4,4'-thiobis- possesses significant conformational flexibility, primarily due to the rotation of the two phenylbenzonitrile groups around the C-S bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. The key dihedral angles defining the conformation are the C-C-S-C angles. By simulating the molecule's dynamics over time (typically nanoseconds to microseconds), one can map out the accessible conformations and their relative populations, providing a comprehensive understanding of its structural flexibility. This is particularly relevant for understanding how the molecule might bind to a surface or a biological receptor.

The behavior of Benzonitrile, 4,4'-thiobis- in a condensed phase is governed by its interactions with surrounding molecules, such as solvents. MD simulations explicitly model these interactions. For example, a simulation of this compound in a box of water or an organic solvent would reveal the structure of the solvation shell and the nature of the intermolecular forces at play. The nitrile groups can act as hydrogen bond acceptors, while the phenyl rings can engage in π-π stacking and van der Waals interactions. Understanding these interactions is critical for predicting solubility, partitioning behavior, and how the molecule self-assembles in solution or at interfaces.

Computational Modeling of Reaction Pathways and Catalytic Cycles Involving Benzonitrile, 4,4'-thiobis-

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and calculate activation energies, providing deep insights into reaction kinetics and thermodynamics.

For Benzonitrile, 4,4'-thiobis-, computational modeling could be used to explore various potential reactions. For instance, the nitrile groups are known to participate in [3+2] cycloaddition reactions. DFT calculations could be used to model the reaction pathway of Benzonitrile, 4,4'-thiobis- with a dipole like an azide (B81097) or a nitrile oxide, determining whether the reaction proceeds via a concerted or stepwise mechanism and predicting the regioselectivity. Another potential reaction site is the sulfur atom, which could undergo oxidation to form a sulfoxide (B87167) or a sulfone. Theoretical modeling could determine the activation barriers for these oxidation processes, providing information on the molecule's stability in an oxidative environment. These computational studies help to predict the feasibility of a reaction and guide the design of synthetic routes or catalysts.

Applications of Benzonitrile, 4,4 Thiobis in Advanced Materials and Polymer Science

Benzonitrile (B105546), 4,4'-thiobis- as a Monomer for High-Performance Polymers

The presence of two nitrile groups in Benzonitrile, 4,4'-thiobis- makes it a highly attractive monomer for the synthesis of high-performance polymers. These nitrile functionalities can undergo various polymerization reactions, leading to the formation of crosslinked networks with exceptional thermal and mechanical properties.

Polymerization via Nitrile Cyclotrimerization

One of the key polymerization pathways for Benzonitrile, 4,4'-thiobis- involves the cyclotrimerization of its nitrile groups. This reaction, typically catalyzed by acids or metal complexes, results in the formation of highly stable, symmetrically trisubstituted triazine rings. These triazine rings act as robust crosslinking points, creating a three-dimensional polymer network.

The resulting poly(arylene thioether)s exhibit a range of impressive properties, as detailed in the table below:

| Property | Value |

| Thermal Stability (TGA) | High decomposition temperatures |

| Mechanical Strength | Excellent modulus and toughness |

| Chemical Resistance | Resistant to a wide range of solvents |

| Dielectric Properties | Low dielectric constant and loss |

Interactive Data Table: Properties of Polymers from Benzonitrile, 4,4'-thiobis-

The cyclotrimerization process offers a versatile method for curing resins based on Benzonitrile, 4,4'-thiobis-, leading to materials suitable for demanding applications in aerospace, electronics, and automotive industries where high performance under extreme conditions is paramount.

Incorporation of Benzonitrile, 4,4'-thiobis- into Polyimides and Polybenzoxazines

Beyond its use as a primary monomer, Benzonitrile, 4,4'-thiobis- can be incorporated as a comonomer or an additive to modify the properties of other high-performance polymers like polyimides and polybenzoxazines.

In polyimides , the introduction of the flexible thioether linkage from Benzonitrile, 4,4'-thiobis- can enhance the processability of these typically rigid polymers by lowering their melt viscosity and improving their solubility in organic solvents. Furthermore, the nitrile groups can serve as latent crosslinking sites, allowing for a post-curing step to improve the thermal and mechanical properties of the final polyimide material. Research has shown that poly(thioether ether imide)s derived from the related compound 4,4′-thiobisbenzenethiol exhibit excellent thermal stability and mechanical properties. researchgate.net While direct incorporation of Benzonitrile, 4,4'-thiobis- is an area of ongoing research, the principles from related structures are promising.

In the field of polybenzoxazines , another class of high-performance phenolic resins, Benzonitrile, 4,4'-thiobis- can be utilized to enhance their thermal stability and char yield. The nitrile groups can participate in crosslinking reactions at elevated temperatures, contributing to a denser char structure upon thermal decomposition, which in turn improves the flame retardancy of the material. The synthesis of benzoxazine (B1645224) monomers from the related 4,4'-thiobisphenol has been reported, indicating the potential for creating sulfur-containing polybenzoxazines with unique properties. researchgate.net

Role of Benzonitrile, 4,4'-thiobis- in Supramolecular Chemistry and Self-Assembly

The unique molecular geometry and the presence of nitrile groups in Benzonitrile, 4,4'-thiobis- make it a compelling ligand for the construction of complex supramolecular structures. The nitrile moieties can coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions, driving the self-assembly of well-defined architectures.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Benzonitrile, 4,4'-thiobis-

Benzonitrile, 4,4'-thiobis- can act as a ditopic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The linear yet flexible nature of the molecule, coupled with the coordinating ability of the terminal nitrile groups, allows for the formation of diverse network topologies.

The design principles for creating coordination polymers and MOFs with Benzonitrile, 4,4'-thiobis- are outlined below:

| Design Factor | Role of Benzonitrile, 4,4'-thiobis- |

| Ligand Geometry | The bent thioether linkage can lead to the formation of unique and complex framework structures. |

| Coordination Mode | The nitrile groups can coordinate to metal centers in a monodentate or bridging fashion. |

| Framework Porosity | The length and flexibility of the linker can be tuned to control the pore size and shape of the MOF. |

Interactive Data Table: Design Considerations for MOFs with Benzonitrile, 4,4'-thiobis-

While specific examples of MOFs constructed solely from Benzonitrile, 4,4'-thiobis- are still emerging in the literature, the use of other bis(cyanophenyl) ligands in the formation of coordination polymers with silver(I) salts has been demonstrated, showcasing the potential of this class of ligands. nih.gov The resulting materials could have applications in gas storage, separation, and catalysis.

Host-Guest Chemistry and Molecular Recognition with Benzonitrile, 4,4'-thiobis-

The electron-rich aromatic rings and the potential for the thioether and nitrile groups to participate in non-covalent interactions suggest that Benzonitrile, 4,4'-thiobis- and its derivatives could play a role in host-guest chemistry and molecular recognition. The molecule itself could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes.

Alternatively, polymers or supramolecular assemblies derived from Benzonitrile, 4,4'-thiobis- could be designed to have specific recognition sites for small molecules or ions. The nitrile groups, for instance, could act as hydrogen bond acceptors, enabling the selective binding of complementary guest molecules. The principles of host-guest chemistry are well-established and provide a framework for the future design of functional systems based on this compound. nih.govthno.org

Functional Materials Derived from Benzonitrile, 4,4'-thiobis-

The unique combination of a thioether linkage and nitrile functional groups in Benzonitrile, 4,4'-thiobis- opens up possibilities for the creation of a variety of functional materials with tailored properties.

Derivatives of Benzonitrile, 4,4'-thiobis- could find applications in the field of organic electronics . The sulfur atom can influence the electronic properties of the molecule, and the nitrile groups are known to be electron-withdrawing, which can be advantageous in the design of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Furthermore, the high sulfur content of polymers derived from Benzonitrile, 4,4'-thiobis- could lead to materials with a high refractive index . Such materials are of interest for applications in optical lenses, coatings, and other photonic devices. Polythioetherimides, for instance, are known to exhibit high refractive indices. titech.ac.jp

The development of functional materials from Benzonitrile, 4,4'-thiobis- is an active area of research, with the potential to yield novel materials with advanced properties for a wide range of technological applications.

Photofunctional and Optoelectronic Materials

The integration of "Benzonitrile, 4,4'-thiobis-" into polymer structures offers significant potential for the development of advanced photofunctional and optoelectronic materials. This potential stems from the unique combination of the nitrile (-CN) groups and the thioether linkage (-S-) within its molecular framework. These functional groups can impart desirable optical and physical properties to polymers, making them suitable for a range of applications in optics and electronics.

One of the key attributes that "Benzonitrile, 4,4'-thiobis-" can bestow upon a polymer is a high refractive index. The presence of sulfur atoms in the polymer backbone, introduced by the thioether linkage, is known to increase the refractive index of the material. digitellinc.comresearchgate.net This is a critical property for various optical components, such as lenses, optical films, and coatings for light-emitting diodes (OLEDs), where efficient light management is essential. nih.gov Polymers with high refractive indices can be used to create thinner and lighter optical elements without compromising their refractive power. google.com Research into sulfur-containing polymers has demonstrated a direct correlation between sulfur content and an increased refractive index due to the high polarizability of sulfur compared to carbon. digitellinc.com

Furthermore, the benzonitrile units contribute to the excellent thermal stability and mechanical strength of the resulting polymers. Poly(arylene ether nitrile)s (PAENs), a class of high-performance polymers, are known for their high glass transition temperatures and thermal decomposition temperatures, which are crucial for the durability and reliability of optoelectronic devices that often operate under varying thermal conditions. nih.gov The rigid aromatic structure of the benzonitrile moiety enhances the polymer's dimensional stability, a key requirement for precision optical applications.

The combination of a high refractive index from the thioether component and the robust performance characteristics from the benzonitrile component makes polymers derived from "Benzonitrile, 4,4'-thiobis-" promising candidates for applications such as:

High Refractive Index Coatings: For improving light extraction efficiency in OLEDs and for anti-reflective coatings. nih.gov

Encapsulation Materials: For protecting sensitive electronic components in optoelectronic devices.

Optical Waveguides: Where a high refractive index is necessary to guide and confine light.

Interactive Table: Potential Properties of Polymers Incorporating Benzonitrile, 4,4'-thiobis- for Optoelectronic Applications.

| Property | Potential Advantage | Rationale |

| High Refractive Index | Enhanced light manipulation for lenses and waveguides. | The presence of polarizable sulfur atoms from the thioether linkage. digitellinc.com |

| High Thermal Stability | Increased durability and reliability of devices. | The rigid aromatic structure of the benzonitrile groups. nih.gov |

| Good Mechanical Strength | Robustness and longevity of optical components. | Contribution from the aromatic polymer backbone. |

| Good Film-Forming Ability | Ease of processing for thin-film applications. | A common characteristic of poly(arylene ether) type polymers. digitellinc.com |

| Optical Transparency | High performance in the visible region of the spectrum. | A key requirement for optical materials. |

Sensors and Responsive Materials

The thioether linkage in "Benzonitrile, 4,4'-thiobis-" is a key functional group that can be exploited to create sensors and responsive materials. Polymers containing thioether groups are known to be sensitive to oxidizing agents, making them ideal candidates for the development of redox-responsive materials. rsc.orgnih.gov This responsiveness is based on the ability of the sulfur atom in the thioether to be oxidized to sulfoxide (B87167) and then to sulfone. This oxidation process induces a significant change in the polarity and solubility of the polymer, which can be harnessed for sensing applications. rsc.orgrsc.org

The transformation of the hydrophobic thioether group into more hydrophilic sulfoxide or sulfone moieties can lead to a phase transition in the polymer. nih.gov This change can be detected through various means, such as changes in fluorescence, color, or electrical conductivity, forming the basis of a chemical sensor. For instance, a polymer film incorporating "Benzonitrile, 4,4'-thiobis-" could be designed to swell or dissolve in the presence of reactive oxygen species (ROS), providing a visual or measurable response. rsc.org

The potential applications for such responsive materials are diverse and include:

Chemical Sensors: For the detection of oxidizing agents, including environmentally harmful substances or biological markers of oxidative stress. nih.gov

Smart Coatings: That change their properties, such as permeability or wettability, in response to an oxidative stimulus.

Controlled Release Systems: Where the oxidation of the thioether triggers the release of an encapsulated substance.

The nitrile groups also play a role in the potential sensor applications. The strong dipole moment of the nitrile group can influence the polymer's interaction with analytes and its dielectric properties. nih.gov This could be utilized in the design of capacitive or resistive sensors where changes in the dielectric constant upon exposure to an analyte are measured.

Interactive Table: Potential Responsive Properties of Polymers Derived from Benzonitrile, 4,4'-thiobis-.

| Stimulus | Responsive Mechanism | Potential Application |

| Oxidizing Agents (e.g., ROS) | Oxidation of thioether to sulfoxide/sulfone, leading to a change in polarity. nih.gov | Chemical sensors, smart coatings. |

| Redox Potential Changes | Reversible oxidation/reduction of the sulfur atom. | Reusable sensors and actuators. |

| Analyte Binding | Interaction with the nitrile groups, altering dielectric properties. | Capacitive or resistive chemical sensors. |

Benzonitrile, 4,4 Thiobis in Catalysis and Coordination Chemistry

Synthesis and Characterization of Metal Complexes of Benzonitrile (B105546), 4,4'-thiobis-

The synthesis of metal complexes involving Benzonitrile, 4,4'-thiobis- typically involves the reaction of the ligand with a metal salt in an appropriate solvent system. ugm.ac.idmdpi.com Solvothermal and hydrothermal methods are commonly employed, particularly for the generation of crystalline coordination polymers and MOFs. mdpi.com These methods facilitate the self-assembly of the ligand and metal ions into extended networks. nih.gov

Characterization of the resulting metal complexes is carried out using a variety of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise three-dimensional structure and understanding the coordination environment of the metal centers. rsc.org Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the coordination of the nitrile group to the metal ion, often observed as a shift in the C≡N stretching frequency. mdpi.com Elemental analysis and thermogravimetric analysis (TGA) are also routinely used to determine the composition and thermal stability of the complexes, respectively. ugm.ac.id

Table 1: Synthesis and Characterization Techniques for Benzonitrile, 4,4'-thiobis- Metal Complexes

| Technique | Purpose |

|---|---|

| Single-Crystal X-ray Diffraction | Determination of crystal structure, coordination geometry, and bond lengths/angles. |

| FT-IR Spectroscopy | To confirm the coordination of the nitrile group to the metal center. |

| Elemental Analysis | To determine the empirical formula of the complex. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex. |

| UV-Vis Spectroscopy | To study the electronic properties of the complexes. du.edu.eg |

Coordination Modes and Geometries of Benzonitrile, 4,4'-thiobis- Ligands

The Benzonitrile, 4,4'-thiobis- ligand possesses two nitrile groups, which can act as coordination sites for metal ions. This allows the ligand to function as a bidentate or bridging linker, connecting two or more metal centers. soton.ac.uk The flexibility of the thioether linkage enables the ligand to adopt various conformations, leading to a range of coordination geometries and network topologies. scispace.com

In most documented complexes, the ligand coordinates to metal ions through the nitrogen atom of the nitrile groups. This bridging behavior is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov The coordination geometry around the metal center is influenced by the nature of the metal ion, the counter-anions present, and the reaction conditions. Common geometries observed include tetrahedral, square planar, and octahedral. mdpi.comnih.gov The ability of Benzonitrile, 4,4'-thiobis- to bridge metal centers with varying distances and angles makes it a valuable component in crystal engineering. osti.gov

Electronic and Magnetic Properties of Benzonitrile, 4,4'-thiobis- Metal Complexes

The electronic properties of metal complexes containing Benzonitrile, 4,4'-thiobis- are influenced by both the ligand and the metal center. The electron-withdrawing nature of the nitrile groups can affect the electronic structure of the complex. nih.gov Some coordination polymers incorporating this ligand have been reported to exhibit luminescence, a property that arises from electronic transitions within the molecule. rsc.orgnih.govrsc.org The luminescence can be ligand-based, metal-based, or arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.commdpi.com

The magnetic properties of these complexes are primarily determined by the choice of the metal ion and its oxidation state, specifically the number of unpaired electrons. du.edu.egdalalinstitute.comgcnayanangal.com Paramagnetic metal centers, such as certain transition metals or lanthanides, can impart magnetic behavior to the resulting coordination polymer. mdpi.comresearchgate.netsemanticscholar.org The bridging nature of the Benzonitrile, 4,4'-thiobis- ligand can mediate magnetic interactions between metal centers, leading to phenomena such as antiferromagnetic or ferromagnetic coupling. mdpi.com The study of these magnetic properties is crucial for the development of new molecular magnetic materials. dalalinstitute.com

Table 2: Potential Electronic and Magnetic Properties of Benzonitrile, 4,4'-thiobis- Metal Complexes

| Property | Origin | Potential Application |

|---|---|---|

| Luminescence | Electronic transitions (ligand- or metal-based, charge transfer) | Chemical sensors, optoelectronic devices |

| Paramagnetism | Unpaired electrons on the metal center | Molecular magnets, contrast agents |

Catalytic Applications of Benzonitrile, 4,4'-thiobis- Based Systems

The application of Benzonitrile, 4,4'-thiobis- in catalysis is an area of growing interest, primarily through its incorporation into MOFs. osti.gov These porous materials can serve as platforms for catalytic activity, with the potential for both the metal nodes and the organic linkers to participate in catalytic processes. lidsen.com

Homogeneous Catalysis for Organic Transformations

Currently, there is limited information available in the scientific literature regarding the use of discrete molecular complexes of Benzonitrile, 4,4'-thiobis- in homogeneous catalysis. iitm.ac.insemanticscholar.org Homogeneous catalysis typically involves soluble catalysts that operate in the same phase as the reactants. unibo.it While the ligand itself is not catalytically active for most organic transformations, its coordination to a catalytically active metal center could in principle modulate the catalyst's activity and selectivity. nih.govresearchgate.net However, specific examples of such applications for Benzonitrile, 4,4'-thiobis- are not well-documented. researchgate.netresearchgate.net

Heterogeneous Catalysis and Supported Benzonitrile, 4,4'-thiobis- Catalysts

The primary potential for Benzonitrile, 4,4'-thiobis- in catalysis lies in its use as a building block for heterogeneous catalysts, particularly MOFs. lidsen.com MOFs constructed with this ligand can act as solid catalysts, offering advantages such as ease of separation from the reaction mixture and potential for recyclability. taylorfrancis.comuniv-artois.fr The catalytic activity of such MOFs can arise from several features:

Open Metal Sites: The metal nodes within the MOF structure can possess open coordination sites that can act as Lewis acid catalysts. osti.gov

Functional Linkers: While the Benzonitrile, 4,4'-thiobis- ligand itself is not typically catalytic, it provides the structural framework. In principle, the ligand could be functionalized to introduce catalytic moieties.

Guest Encapsulation: The porous nature of the MOFs allows for the encapsulation of catalytically active guest species.

These MOF-based systems could potentially be used in a variety of organic transformations. google.comelsevier.com However, research into the specific catalytic applications of MOFs derived from Benzonitrile, 4,4'-thiobis- is still in its early stages.

Redox Chemistry and Electrochemistry of Benzonitrile, 4,4'-thiobis- and its Metal Adducts

The redox chemistry and electrochemistry of Benzonitrile, 4,4'-thiobis- and its metal complexes are not extensively detailed in the current literature. However, the molecule possesses functionalities that could be electrochemically active. The thioether linkage is susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone. The nitrile groups can also undergo reduction, although this typically requires harsh conditions.

Upon coordination to a redox-active metal center, the electrochemical behavior of the resulting complex can be significantly altered. nih.govdtic.mil The metal center can undergo oxidation or reduction, and the potentials for these processes will be influenced by the coordination environment provided by the Benzonitrile, 4,4'-thiobis- ligand. The electron-withdrawing nature of the nitrile groups would be expected to make the metal center more difficult to oxidize and easier to reduce. Electrochemical techniques such as cyclic voltammetry could be employed to study the redox properties of these metal adducts and to understand the electronic communication between the metal centers through the thioether-bridged ligand.

Emerging Research Areas and Future Perspectives for Benzonitrile, 4,4 Thiobis

Exploration of Novel Synthetic Methodologies for Benzonitrile (B105546), 4,4'-thiobis- with Enhanced Efficiency

The development of efficient and scalable synthetic routes is paramount for the practical application of Benzonitrile, 4,4'-thiobis-. While classical methods for the synthesis of diaryl sulfides exist, contemporary research focuses on improving yield, reducing reaction times, and employing more environmentally benign conditions.

A significant area of exploration is the refinement of the Ullmann condensation , a copper-catalyzed reaction that has become a staple for the formation of carbon-sulfur bonds. atamankimya.com Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper. atamankimya.com Modern approaches, however, are geared towards the use of catalytic amounts of copper, often supported by specific ligands that enhance catalyst activity and stability. The synthesis of Benzonitrile, 4,4'-thiobis- via an Ullmann-type coupling would likely involve the reaction of a 4-halobenzonitrile, such as 4-chlorobenzonitrile, with a sulfur source like sodium sulfide. The electron-withdrawing nature of the nitrile group can activate the aryl halide towards nucleophilic substitution, potentially facilitating the reaction. atamankimya.com

Key research efforts in this area are directed towards:

Catalyst Development: The design of highly active and robust copper catalyst systems is a primary focus. This includes the use of soluble copper salts in combination with nitrogen- or oxygen-based ligands that can stabilize the catalyst and promote the desired bond formation at lower temperatures.

Green Chemistry Approaches: Investigating the use of greener solvents, such as ionic liquids or even water-based systems, could significantly reduce the environmental impact of the synthesis. rsc.org Furthermore, developing methods for catalyst recycling is a crucial aspect of sustainable chemical production.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times in many organic transformations. Exploring microwave-assisted Ullmann condensation for the synthesis of Benzonitrile, 4,4'-thiobis- could lead to a more time- and energy-efficient process.

A comparative overview of potential synthetic methodologies is presented in the table below.

| Synthetic Methodology | Starting Materials | Key Features & Research Focus | Potential Advantages |

| Ullmann Condensation | 4-Halobenzonitrile, Sodium Sulfide | Copper-catalyzed C-S bond formation. Research is focused on ligand-assisted catalysis and milder reaction conditions. | Potentially high yield and selectivity. Adaptable to various scales. |

| Nucleophilic Aromatic Substitution | 4-Mercaptobenzonitrile, Activated Aryl Halide | Reaction of a thiolate with an activated aromatic ring. | Can be efficient if a suitable activated aryl halide is used. |

| Coupling of Thiophenols | 4-Mercaptobenzonitrile | Oxidative coupling of two thiol molecules. | Potentially a direct route, but may require specific oxidizing agents. |

Advanced Applications of Benzonitrile, 4,4'-thiobis- in Niche and Emerging Technologies

The unique molecular architecture of Benzonitrile, 4,4'-thiobis- makes it a compelling candidate for a range of advanced applications, particularly in the realm of high-performance polymers and electronic materials.

High-Performance Polymers: The presence of two nitrile groups suggests that Benzonitrile, 4,4'-thiobis- can serve as a versatile monomer or cross-linking agent in the synthesis of advanced polymers. The thioether linkage can impart a degree of flexibility and thermal stability, while the rigid benzonitrile units can contribute to a high glass transition temperature and mechanical strength. Potential polymer systems include:

Polyimides and Polyetherimides: The nitrile groups can be hydrolyzed to carboxylic acids, which can then be used to form polyimides through condensation with diamines. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, finding use in the aerospace and electronics industries.

Thermosetting Resins: The nitrile groups can undergo trimerization at elevated temperatures to form highly cross-linked triazine networks. This process, known as nitrile curing, can lead to the formation of thermosetting polymers with excellent high-temperature performance and dielectric properties.

Electronic Materials: Benzonitrile derivatives are known to possess interesting electronic properties and have been investigated for use in organic electronics. The combination of the electron-withdrawing nitrile groups and the sulfur-containing bridge in Benzonitrile, 4,4'-thiobis- could lead to materials with tailored electronic characteristics. Potential applications include:

Host Materials for Organic Light-Emitting Diodes (OLEDs): The benzonitrile moiety is a component in some host materials for blue thermally activated delayed fluorescent (TADF) OLEDs. wikipedia.org The thioether linkage in Benzonitrile, 4,4'-thiobis- could be used to tune the electronic properties and morphology of such materials.

Dielectric Materials: The high polarity imparted by the nitrile groups could make polymers derived from Benzonitrile, 4,4'-thiobis- suitable for use as high-k dielectric materials in capacitors and other electronic components.

The following table summarizes the potential applications and the role of the compound's structural features.

| Potential Application Area | Key Structural Feature | Resulting Material Property |

| High-Performance Polymers | Nitrile groups, Thioether linkage | High thermal stability, chemical resistance, mechanical strength, processability. |

| Thermosetting Resins | Nitrile groups | High cross-link density, excellent thermal and oxidative stability. |

| Organic Light-Emitting Diodes (OLEDs) | Benzonitrile moiety, Thioether bridge | Tunable electronic properties, potential for high triplet energy. |

| Dielectric Materials | Nitrile groups | High polarity, potential for high dielectric constant. |

Interdisciplinary Research Synergies Involving Benzonitrile, 4,4'-thiobis- in Materials and Chemical Sciences

The study of Benzonitrile, 4,4'-thiobis- is a prime example of the synergistic relationship between chemical sciences and materials science. Advances in one field directly fuel progress in the other, creating a cycle of innovation.

From the perspective of chemical sciences , the focus is on the elegant and efficient synthesis of this molecule. This involves not only the development of novel catalytic systems but also a deep understanding of reaction mechanisms to optimize conditions and maximize yields. The functional benzonitrile groups also offer a platform for a variety of chemical transformations, allowing for the synthesis of a library of derivatives with tailored properties. atamankimya.com

In materials science , Benzonitrile, 4,4'-thiobis- is viewed as a valuable building block for the creation of new materials with specific, high-performance characteristics. The interplay of its rigid and flexible components at the molecular level can be exploited to design polymers with a desired balance of properties, such as thermal stability, mechanical toughness, and processability. The incorporation of sulfur is also of significant interest, as sulfur-containing polymers are known for their unique optical and mechanical properties. nih.gov

The collaboration between these disciplines is crucial for unlocking the full potential of Benzonitrile, 4,4'-thiobis-. For instance, computational materials science can be employed to predict the properties of polymers derived from this monomer, guiding synthetic chemists in their efforts to create molecules with specific functionalities. Conversely, the ability of synthetic chemists to produce novel derivatives of Benzonitrile, 4,4'-thiobis- provides materials scientists with a broader palette of building blocks to design next-generation materials.

This interdisciplinary approach fosters a deeper understanding of structure-property relationships, which is essential for the rational design of new materials for a wide array of applications, from advanced composites to novel electronic devices.

The table below illustrates the interdisciplinary synergies involving Benzonitrile, 4,4'-thiobis-.

| Research Area | Contribution to the Study of Benzonitrile, 4,4'-thiobis- | Synergistic Outcome |

| Synthetic Organic Chemistry | Development of efficient and sustainable synthetic routes. | Enables the production of the molecule and its derivatives for material applications. |

| Catalysis | Design of novel catalysts for C-S bond formation. | Improves the efficiency and environmental footprint of the synthesis. |

| Polymer Chemistry | Investigation of polymerization and cross-linking reactions. | Leads to the creation of new high-performance polymers with tailored properties. |

| Materials Science & Engineering | Characterization of the physical and chemical properties of derived materials. | Provides feedback for the rational design of new molecules and materials. |

| Computational Chemistry | Prediction of molecular and material properties. | Guides experimental efforts in both synthesis and material development. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4,4'-thiobisbenzonitrile, and how can purity be validated?

- Methodology: While direct synthesis methods for 4,4'-thiobisbenzonitrile are not explicitly detailed in the evidence, analogous protocols for 4,4'-thiodianiline (e.g., sulfide coupling of halogenated precursors) can be adapted. For purity validation, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to detect residual reagents or byproducts. Fourier-transform infrared spectroscopy (FT-IR) can confirm nitrile (C≡N) and sulfide (S) functional groups .

Q. Which spectroscopic techniques are optimal for characterizing the molecular structure of 4,4'-thiobisbenzonitrile?

- Methodology:

- NMR spectroscopy: Use H and C NMR to resolve aromatic protons and confirm nitrile substitution patterns.

- FT-IR: Identify characteristic peaks for C≡N (~2220 cm) and S-C (650–750 cm).

- X-ray crystallography: Resolve crystal packing and molecular geometry for solid-state studies .

Q. How should researchers handle and store 4,4'-thiobisbenzonitrile to prevent degradation?

- Methodology: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 4°C. Monitor for hydrolysis of nitrile groups using periodic FT-IR analysis. Use thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can computational methods like DFT predict the adsorption behavior of 4,4'-thiobisbenzonitrile on metallic surfaces?

- Methodology: Density Functional Theory (DFT) simulations can model interactions between nitrile/sulfide moieties and metal surfaces (e.g., Ag, Au). Optimize molecular geometry using software like Gaussian or VASP. Compare adsorption energies (ΔE) across surfaces to identify preferential binding sites. Validate with X-ray photoelectron spectroscopy (XPS) or scanning tunneling microscopy (STM) .

Q. What strategies resolve contradictions in reported dipole moments or solubility parameters for 4,4'-thiobisbenzonitrile?

- Methodology: For dipole moments, use ab initio calculations (e.g., MP2 or CCSD(T)) to reconcile experimental discrepancies. For solubility, employ Hansen solubility parameters (HSPs) and molecular dynamics (MD) simulations to model solvent interactions. Experimental validation via dielectric constant measurements and solubility titrations is critical .

Q. How can researchers design experiments to study 4,4'-thiobisbenzonitrile's role in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

- Methodology: Functionalize the nitrile groups for coordination with metal nodes (e.g., Zn, Cu) in MOFs. For COFs, use Schiff-base or boronate ester linkages. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis and crystallinity via powder X-ray diffraction (PXRD) . Compare stability under thermal/chemical stress with TGA and solvothermal testing .

Q. What experimental approaches analyze the thermodynamic stability of 4,4'-thiobisbenzonitrile in mixed-solvent systems?

- Methodology: Use isothermal titration calorimetry (ITC) to measure enthalpy changes during dissolution. Calculate Gibbs free energy (ΔG) and entropy (ΔS) via van’t Hoff analysis . Pair with molecular dynamics simulations to model solvent-solute interactions. Cross-validate with differential scanning calorimetry (DSC) for phase-transition behavior .

Data Contradiction Analysis

Q. How to address conflicting reports on the surface orientation of 4,4'-thiobisbenzonitrile in adsorption studies?

- Methodology: Discrepancies may arise from surface roughness or solvent effects. Use polarization-modulated infrared reflection-absorption spectroscopy (PM-IRRAS) to resolve molecular orientation on single-crystal surfaces. Compare with near-edge X-ray absorption fine structure (NEXAFS) data for electronic structure insights. Replicate experiments under controlled humidity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.